[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate: is an organic compound that features both a cyano group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-cyanoaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-formylbenzoic acid derivatives.
Reduction: 4-aminobenzoic acid derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The formyl group can form covalent bonds with amino groups in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Cyanoanilino)-2-oxoethyl] 4-methylbenzoate
- [2-(4-Cyanoanilino)-2-oxoethyl] 4-hydroxybenzoate
- [2-(4-Cyanoanilino)-2-oxoethyl] 4-chlorobenzoate
Uniqueness
Compared to similar compounds, [2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate is unique due to the presence of both a cyano and a formyl group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications.
Properties
IUPAC Name |
[2-(4-cyanoanilino)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c18-9-12-3-7-15(8-4-12)19-16(21)11-23-17(22)14-5-1-13(10-20)2-6-14/h1-8,10H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDRZICPXURHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.